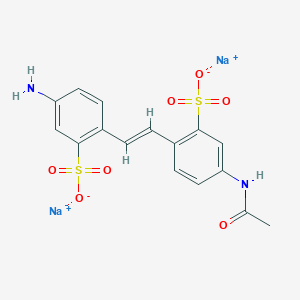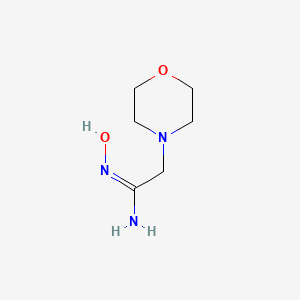
N'-Hydroxy-2-morpholinoacetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Hydroxy-2-morpholinoacetimidamide is a chemical compound with the molecular formula C6H13N3O2. It belongs to the class of hydroxamic acids, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a morpholine ring and a hydroxamic acid functional group, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: N’-Hydroxy-2-morpholinoacetimidamide can be synthesized through several methods. One common approach involves the reaction of morpholine with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in methanol at room temperature . Another method involves the use of hydrogen chloride, ethanol, and sodium carbonate .
Industrial Production Methods: Industrial production of N’-Hydroxy-2-morpholinoacetimidamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the production process.
化学反应分析
Types of Reactions: N’-Hydroxy-2-morpholinoacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to amines or other reduced forms.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines.
科学研究应用
N’-Hydroxy-2-morpholinoacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Hydroxamic acids, including N’-Hydroxy-2-morpholinoacetimidamide, are explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N’-Hydroxy-2-morpholinoacetimidamide involves its ability to chelate metal ions, particularly zinc, in the active sites of metalloproteases. This chelation inhibits the enzyme’s activity, making it a potential therapeutic agent for diseases involving metalloprotease dysregulation. The compound’s hydroxamic acid group plays a crucial role in binding to the metal ions, thereby blocking the enzyme’s catalytic function .
相似化合物的比较
N-Hydroxybenzimidazole: Another hydroxamic acid derivative with similar metal-chelating properties.
N-Hydroxy-2-pyridinecarboximidamide: Shares the hydroxamic acid functional group and exhibits similar biological activities.
Uniqueness: N’-Hydroxy-2-morpholinoacetimidamide is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other hydroxamic acids. This structural feature enhances its solubility and stability, making it a valuable compound in various applications.
属性
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBQTQQONWJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
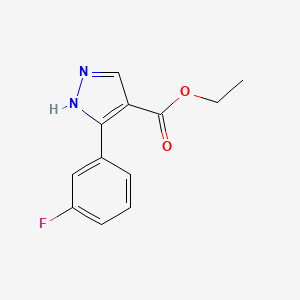
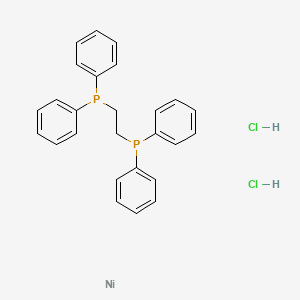
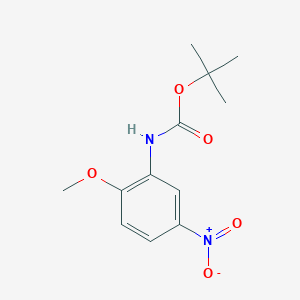
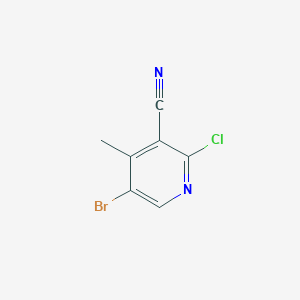
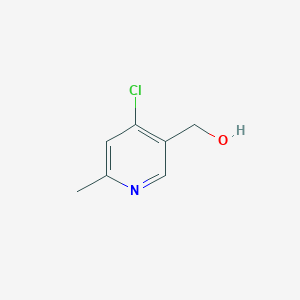
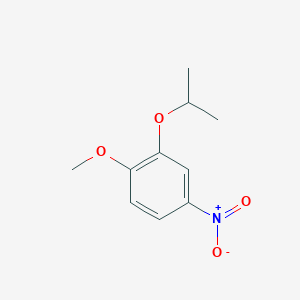
![[amino-(4-methoxyphenyl)methylidene]azanium;chloride](/img/structure/B7825831.png)


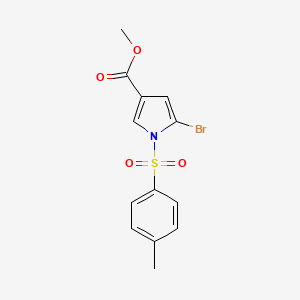

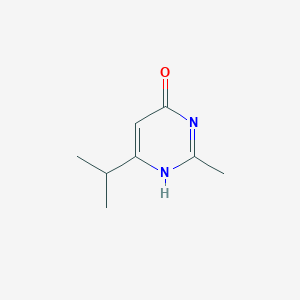
![methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate](/img/structure/B7825892.png)
